molecular formula C17H25NO3 B1215867 Cyclopentolate CAS No. 512-15-2

Cyclopentolate

カタログ番号: B1215867
CAS番号: 512-15-2
分子量: 291.4 g/mol
InChIキー: SKYSRIRYMSLOIN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

シクロペンとラートは、いくつかの経路で合成できます。一般的な方法の1つは、フェニル酢酸とシクロペンタノンを反応させて2-(1-ヒドロキシシクロペンチル)フェニル酢酸を生成する方法です。 この中間体は、その後、2-(ジメチルアミノ)エチルクロリドでエステル化されて、シクロペンとラートが得られます 工業生産方法は、通常、同様の工程を伴いますが、大規模合成に最適化されており、高収率と高純度が保証されています .

化学反応の分析

Step 1: Formation of α-(1-Hydroxycyclopentyl)benzeneacetic Acid

Phenylacetic acid reacts with cyclopentanone under basic conditions (e.g., potassium tert-butoxide) to form the intermediate α-(1-hydroxycyclopentyl)benzeneacetic acid. This step proceeds via aldol condensation followed by cyclization .

Reaction Scheme :

text
Phenylacetic Acid + Cyclopentanone → α-(1-Hydroxycyclopentyl)benzeneacetic Acid (Intermediate 3)

Step 2: Esterification with Dimethylaminoethanol

The carboxylic acid intermediate undergoes esterification with 2-(dimethylamino)ethanol in the presence of hydrochloric acid to yield this compound hydrochloride .

Reaction Scheme :

text
α-(1-Hydroxycyclopentyl)benzeneacetic Acid + 2-(Dimethylamino)ethanol → this compound Hydrochloride

Key Data

ParameterValueSource
Yield62–71%
Purity (HPLC)93.8–95.8%
Molecular Weight (HCl salt)327.85 g/mol

Stability and Degradation Pathways

This compound exhibits pH-dependent stability:

Hydrolysis

The ester bond in this compound is susceptible to hydrolysis under extreme pH conditions:

  • Acidic Hydrolysis : Degrades to α-(1-hydroxycyclopentyl)benzeneacetic acid and dimethylaminoethanol .

  • Basic Hydrolysis : Accelerates ester cleavage, forming the same products .

Stability Data :

ConditionResultSource
pH 3.34 (this compound)Stable
pH 4.44 (Combination)No new products formed

Interaction with Tropicamide

Thin-layer chromatography (TLC) of a 1:1 mixture of this compound and tropicamide showed no new chemical species, confirming no reactivity between the two agents .

TLC Results :

CompoundRf Value
This compound0.37
Tropicamide0.67
Mixture0.37 + 0.67

Metabolic Pathways

This compound undergoes hepatic metabolism via esterase-mediated hydrolysis, producing inactive metabolites .

Incompatibilities

  • Oxidizing Agents : May degrade this compound into unidentified byproducts .

  • Alkaline Solutions : Accelerate hydrolysis .

Adverse Reaction Chemistry

Allergic reactions (e.g., contact dermatitis) are linked to the dimethylaminoethyl ester moiety, which can act as a hapten .

Chromatographic Methods

  • HPLC : Used for purity assessment (94.6–95.8%) .

  • TLC : Validates stability in drug combinations .

Spectroscopic Data

TechniqueKey DataSource
ESI-MS (m/z)314.2 [M+Na]⁺
LogP1.92 (estimated)

科学的研究の応用

Pharmacological Profile

Cyclopentolate is classified as a tertiary amine and acts as an antagonist at muscarinic acetylcholine receptors. Its primary effects include:

  • Mydriasis : Dilation of the pupil, facilitating better examination of the fundus.
  • Cycloplegia : Paralysis of the ciliary muscle, preventing accommodation and allowing accurate measurement of refractive errors.

The onset of action occurs within 15 to 60 minutes, with effects lasting up to 24 hours, depending on individual factors such as iris pigmentation .

Diagnostic Applications

  • Refraction Testing : this compound is widely used in pediatric ophthalmology for cycloplegic refraction tests. It ensures accurate measurements by eliminating the influence of accommodation, which is particularly important in children whose refractive errors can be misdiagnosed if accommodation is not fully paralyzed .
  • Fundus Examination : The drug is essential for dilating pupils during comprehensive eye examinations, allowing clinicians to assess the retina and optic nerve head more effectively.
  • Preoperative Assessments : this compound is utilized before refractive surgeries, such as LASIK or lens implantation, to determine the appropriate corrective measures .

Therapeutic Applications

  • Management of Anterior Uveitis : In cases of anterior uveitis, this compound helps prevent synechiae (adhesions) between the iris and lens by maintaining pupil dilation and reducing pain associated with ciliary muscle spasms .
  • Chronic Pain Control : The drug has been explored as a potential adjunct in managing chronic pain related to inflammatory conditions affecting the anterior segment of the eye .
  • Postoperative Care : Following cataract surgery or other intraocular procedures, this compound can aid in recovery by managing inflammation and discomfort associated with these interventions .

Comparative Effectiveness

A comparison of this compound with other cycloplegics such as atropine and tropicamide reveals its unique advantages:

Agent Onset Time Duration of Action Common Uses
This compound15-60 minutesUp to 24 hoursPediatric refraction, uveitis
Atropine30-60 minutesUp to 14 daysLonger-term cycloplegia
Tropicamide20-30 minutes4-6 hoursQuick examinations

This compound's shorter duration makes it particularly suitable for outpatient settings where rapid recovery from mydriasis is desired .

Case Studies

  • Pediatric Use : A study involving a cohort of children demonstrated that this compound effectively facilitated accurate refraction assessments, leading to appropriate corrective measures in over 90% of cases .
  • Uveitis Management : In a clinical trial assessing the use of this compound in patients with anterior uveitis, results indicated significant reductions in pain levels and inflammation markers compared to control groups not receiving this compound .
  • Refractive Surgery Outcomes : Research evaluating outcomes post-refractive surgery found that patients receiving this compound preoperatively reported improved visual acuity and reduced incidence of postoperative complications related to inflammation .

類似化合物との比較

Cyclopentolate is often compared with other cycloplegic agents such as atropine and tropicamide:

Similar compounds include:

This compound’s unique balance of rapid onset and moderate duration of action makes it a valuable tool in ophthalmic diagnostics .

生物活性

Cyclopentolate is an antimuscarinic agent primarily used in ophthalmology to induce mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle). This compound is particularly significant in the assessment of refractive errors and the management of certain ocular conditions. Understanding its biological activity involves examining its mechanism of action, pharmacokinetics, clinical applications, and potential side effects.

This compound exerts its effects by blocking muscarinic acetylcholine receptors in the eye, specifically the M1 and M5 subtypes. This blockade leads to:

  • Mydriasis : Dilation of the pupil by relaxing the sphincter muscle of the iris.
  • Cycloplegia : Inhibition of accommodation by paralyzing the ciliary muscle, which is essential for focusing on near objects.

The onset of these effects typically occurs within 15 to 60 minutes post-instillation, with a peak effect lasting approximately 24 hours, although recovery can vary based on individual factors such as iris pigmentation .

Pharmacokinetics

This compound's pharmacokinetics reveal important aspects regarding its absorption and systemic effects:

  • Absorption : After ocular administration, this compound penetrates various ocular structures and reaches systemic circulation. The maximum plasma concentration occurs within 10 to 60 minutes post-instillation, with a half-life of about 100 minutes .
  • Systemic Effects : Systemic absorption can lead to adverse effects, particularly in sensitive populations such as infants or those with pre-existing respiratory conditions. Studies have shown that higher plasma levels correlate with increased adverse events .

Clinical Applications

This compound is utilized in various clinical settings:

  • Refraction Testing : It is commonly used for cycloplegic refraction in children and adults to accurately determine refractive errors without the influence of accommodation.
  • Management of Anterior Uveitis : this compound helps prevent posterior synechiae between the lens and iris, thus managing inflammation effectively .

Case Studies

  • Anterior Chamber Changes :
    A study comparing this compound (1%) and tropicamide (0.5%) showed significant changes in anterior chamber parameters post-instillation. Measurements indicated increases in anterior chamber depth (ACD) and volume (ACV) with this compound, supporting its efficacy in modifying ocular dimensions for better clinical assessments .
    ParameterPre-Drop (1%)Post-Drop (1%)p-value
    ACD (mm)2.76 ± 0.282.89 ± 0.25<0.001
    ACV (mm³)141.40 ± 20.59154.35 ± 19.69<0.001
  • Ocular Side Effects :
    In a cohort study involving patients receiving this compound for various indications, ocular side effects were noted in some participants, including conjunctival hyperemia but no significant systemic side effects were reported .
  • Dependence and Abuse Cases :
    Several case reports highlighted instances of dependence on this compound eye drops, particularly among individuals using excessive doses for non-medical purposes. Symptoms upon cessation included anxiety, nausea, and tremors, indicating potential for misuse .

Adverse Effects

While this compound is generally safe when used appropriately, it may cause several side effects:

  • Ocular : Conjunctival hyperemia, blurred vision.
  • Systemic : Dry mouth, dizziness, confusion in sensitive populations.
  • Severe Reactions : In rare cases, high doses can lead to significant systemic absorption resulting in respiratory distress or neurological symptoms .

特性

IUPAC Name

2-(dimethylamino)ethyl 2-(1-hydroxycyclopentyl)-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-18(2)12-13-21-16(19)15(14-8-4-3-5-9-14)17(20)10-6-7-11-17/h3-5,8-9,15,20H,6-7,10-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYSRIRYMSLOIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC(=O)C(C1=CC=CC=C1)C2(CCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048528
Record name Cyclopentolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cyclopentolate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015114
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.50e+00 g/L
Record name Cyclopentolate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015114
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

By blocking muscarinic receptors, cyclopentolate produces dilatation of the pupil (mydriasis) and prevents the eye from accommodating for near vision (cycloplegia).
Record name Cyclopentolate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00979
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

512-15-2
Record name Cyclopentolate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=512-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentolate [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512152
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentolate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00979
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cyclopentolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopentolate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.398
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOPENTOLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I76F4SHP7J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cyclopentolate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015114
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

134-136, 139 °C (hydrochloride salt)
Record name Cyclopentolate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00979
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cyclopentolate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015114
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopentolate
Reactant of Route 2
Reactant of Route 2
Cyclopentolate
Reactant of Route 3
Reactant of Route 3
Cyclopentolate
Reactant of Route 4
Reactant of Route 4
Cyclopentolate
Reactant of Route 5
Reactant of Route 5
Cyclopentolate
Reactant of Route 6
Reactant of Route 6
Cyclopentolate
Customer
Q & A

A: Cyclopentolate hydrochloride is an anticholinergic agent that blocks the action of acetylcholine at muscarinic receptors. [] In the eye, it primarily acts on the iris sphincter muscle and the ciliary muscle. []

ANone: By blocking acetylcholine's action:

* **Cycloplegia:** this compound paralyzes the ciliary muscle, temporarily preventing accommodation (the eye's ability to focus on near objects). []* **Mydriasis:** It causes dilation of the pupil by relaxing the iris sphincter muscle. []

ANone: The molecular formula of this compound hydrochloride is C17H25NO3·HCl, and its molecular weight is 327.86 g/mol.

A: Yes, one study employed molecular orbital calculations to elucidate the electrochemical oxidation mechanism of this compound. []

A: The stability of this compound in ophthalmic solutions can be affected by factors like pH, storage temperature, and the presence of other excipients. [, ]

A: One study investigated the use of mucoadhesive polymeric vehicles, such as polygalacturonic acid, to enhance the stability and ocular bioavailability of this compound. []

A: Yes, studies have demonstrated systemic absorption of this compound after ophthalmic administration in both neonatal mice and preterm infants. [, ]

A: The study on preterm infants suggests that medical conditions requiring oxygen administration may affect the absorption and metabolism of this compound. []

A: In preterm infants, this compound levels were positively associated with increased gastric residuals, a potential adverse event. []

A: The duration of cycloplegia varies with the concentration and formulation of this compound used. Studies indicate that the cycloplegic effect generally lasts for several hours, with recovery typically occurring within 7-8 hours. [, ]

A: Multiple studies have investigated this compound's efficacy as a cycloplegic agent in children, comparing it to other cycloplegics like atropine and tropicamide. [, , , , , , , ]

A: Studies compared this compound drops with this compound spray, finding that spray administration might be less distressing for children but might not achieve adequate cycloplegia in all cases. [, , ]

A: Studies in humans and animals have shown that this compound can cause transient increases in IOP. [, , , , ]

ANone: While generally considered safe, this compound can cause transient side effects like:

* **Local:**  Burning sensation, stinging, blurred vision, photophobia. [, , ]* **Systemic (rare):**  Behavioral changes, hallucinations, ataxia, seizures (especially in children). [, , , , , ]

A: One study utilized liquid chromatography and mass spectrometry to analyze this compound concentrations in blood samples collected from preterm infants. []

A: Differential pulse voltammetry was employed to investigate the electrochemical oxidation of this compound at a zeolite modified carbon paste electrode. []

ANone: Yes, other cycloplegic agents include:

* **Atropine:**  Longer duration of action than this compound. [, , , , , ]* **Tropicamide:**  Shorter duration of action than this compound. [, , , , , ]* **Homatropine:** Intermediate duration of action. [, ]

A: Factors include the required duration of cycloplegia, the patient's age, the presence of other ocular conditions, and potential side effect profiles. [, , , , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。